molecular formula C30H31NO4S B562271 Raloxifene-d4 Bismethyl Ether CAS No. 1185006-58-9

Raloxifene-d4 Bismethyl Ether

Cat. No.: B562271
CAS No.: 1185006-58-9
M. Wt: 505.665
InChI Key: MSRYQTKAUSVEDP-AUZVCRNNSA-N
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Description

Raloxifene-d4 Bismethyl Ether is a labelled analogue of Raloxifene Bismethyl Ether . It is a synthetic intermediate of raloxifene, which is a non-steroidal estrogen receptor mixed agonist/antagonist . It has a molecular formula of C30H27D4NO4S and a molecular weight of 505.66 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C30H27D4NO4S . The InChI key is MSRYQTKAUSVEDP-AUZVCRNNSA-N .


Physical and Chemical Properties Analysis

This compound is soluble in DMF, DMSO, and Methanol . It has a boiling point of 692.2±55.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Chemical Probe Synthesis : Radiolabelled raloxifene, including isotopes like tritium, is synthesized for use as a chemical probe in estrogen receptor studies. This process involves regioselective aroylation and palladium-catalyzed halogen-tritium exchange (Dodge, Stocksdale, & Jones, 1995).

  • Modulation of Oxidative Metabolism : Research on benzothiophene selective estrogen receptor modulators (SERMs), like raloxifene, explores how oxidative metabolism can be modulated for improved therapeutic effects. This involves the study of metabolism in liver microsomes and the formation of various conjugates (Qin et al., 2009).

  • Environmental Fate and Chemistry : The environmental impact and behavior of raloxifene hydrochloride, including its physical/chemical characteristics and fate in environmental systems, are subjects of study. This research is crucial for understanding the ecological impact of pharmaceuticals (Teeter & Meyerhoff, 2002).

Therapeutic and Biological Research

  • Antitumor Activity : Research into the antitumor activity of raloxifene-targeted nanomicelles, especially in breast cancer-bearing mice, is significant. This includes studying the pharmacokinetic behavior of drugs like docetaxel when loaded in raloxifene-targeted nanomicelles (Enteshari et al., 2018).

  • Bone Cell-Independent Benefits : Raloxifene's effects on bone material properties, independent of bone cell activity, are investigated. This research focuses on its influence on bone toughness and matrix-bound water, providing insights into novel pharmacological approaches for enhancing bone strength (Gallant et al., 2014).

Drug Development and Optimization

  • Drug Quality Control : High-performance liquid chromatography (HPLC) methods are developed for detecting raloxifene in pharmaceutical formulations, offering vital tools for drug quality control and in vitro metabolism experiments (Trontelj, Vovk, Bogataj, & Mrhar, 2005).

  • Transdermal Application : The development and optimization of raloxifene hydrochloride-loaded nanotransfersomes for transdermal delivery are explored. This research aims to overcome the poor oral bioavailability of the drug, highlighting the potential of novel delivery systems (Mahmood, Taher, & Mandal, 2014).

Properties

IUPAC Name

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3/i18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRYQTKAUSVEDP-AUZVCRNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662185
Record name [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185006-58-9
Record name [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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